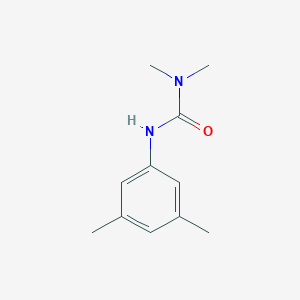

N'-(3,5-Dimethylphenyl)-N,N-dimethylurea

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of a similar compound, N-(3,5-dimethylphenyl)alanine, has been reported. It contains a total of 29 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, and 1 hydroxyl group .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3,5-Dimethylphenyl)acetamide, have been reported. It has a molecular formula of C10H13NO, an average mass of 163.216 Da, and a mono-isotopic mass of 163.099716 Da. Its density is 1.1±0.1 g/cm3, boiling point is 305.3±11.0 °C at 760 mmHg, and flash point is 177.7±4.2 °C .

Applications De Recherche Scientifique

Antibacterial and Enzyme Inhibition : N-(2,3-Dimethylphenyl)benzenesulfonamide derivatives, structurally related to N'-(3,5-Dimethylphenyl)-N,N-dimethylurea, have demonstrated moderate to high activity against Gram-positive and Gram-negative bacterial strains. Certain molecules within this family also exhibited good inhibition of α-glucosidase enzymes, showcasing potential for antibacterial and anti-enzymatic applications (Abbasi et al., 2016).

Chromatographic Enantioseparation : 3,5-Dimethylphenyl-carbamoylated-beta-cyclodextrin, a derivative of the compound , has been used in high-performance liquid chromatographic enantioseparation of unusual beta-amino acids. This application is significant in the pharmaceutical industry for separating enantiomers of drugs and other bioactive molecules (Ilisz et al., 2009).

Chemical Synthesis : N'-(3,5-Dimethylphenyl)-N,N-dimethylurea and its derivatives have been utilized in various chemical synthesis processes. For example, a catalyst formed from Mo[N(t-Bu)(Ar)]3 and CH2Cl2 in toluene, where Ar is 3,5-dimethylphenyl, can effect cross metathesis reactions of functionalized alkynes that are beyond reach of more traditional promotors (Fürstner & Mathes, 2001).

Material Science : The grafted 3,5-dimethylphenyl group has been shown to significantly improve the low-temperature flexibility of polyurethane copolymers. This has implications in creating materials with improved mechanical properties at low temperatures (Chung et al., 2012).

Luminescence Sensing : Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized for luminescence sensing of benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands of Eu(3+) or Tb(3+) ions and are selectively sensitive to benzaldehyde-based derivatives (Shi et al., 2015).

Spectroscopic Studies : Extensive spectroscopic investigations have been carried out on N-(3,5-dimethylphenyl)-2,2-dichloroacetamide and its derivatives to determine structural, thermodynamic, and vibrational characteristics. These studies aid in understanding the steric influence of methyl groups and the characteristic frequencies of the amide group (Arjunan et al., 2012).

Mécanisme D'action

Target of Action

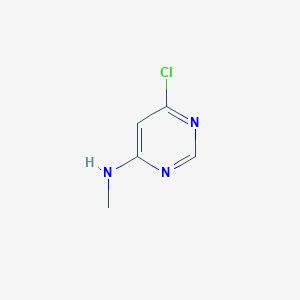

A compound with a similar structure, 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}, targets the tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling.

Mode of Action

Compounds with similar structures often interact with their targets by forming unstable complexes, which can lead to changes in the target’s function .

Biochemical Pathways

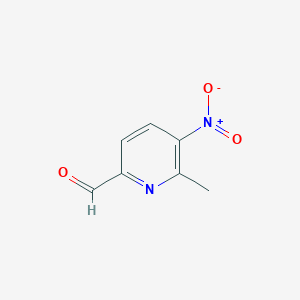

Similar compounds have been used in the synthesis of a variety of heterocyclic systems, such as the pyrimidine skeleton, which is commonly found in pharmaceuticals, fungicides, and herbicides .

Pharmacokinetics

Similar compounds have been studied for their reactivity in suzuki–miyaura couplings .

Result of Action

Similar compounds have been shown to inhibit cholinesterase or acetylcholinesterase (ache), which can suppress the action of acetylcholine esterase .

Action Environment

Similar compounds have been used as internal standards for the us epa method 531, which suggests that they may be stable under various environmental conditions .

Propriétés

IUPAC Name |

3-(3,5-dimethylphenyl)-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-8-5-9(2)7-10(6-8)12-11(14)13(3)4/h5-7H,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXENDNINAWQOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190097 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

CAS RN |

36627-56-2 | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036627562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(3,5-Dimethylphenyl)-N,N-dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

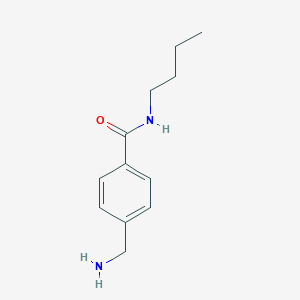

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

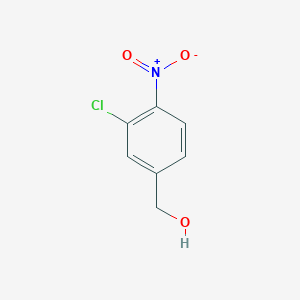

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)